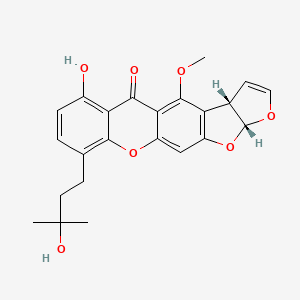
Austocystin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Austocystin C is a naturally occurring compound isolated from the fungus Aspergillus ustusThis compound has garnered significant interest due to its potential biological activities, including cytotoxic and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Austocystin C involves several steps, starting from simple organic molecules. The process typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the final compound. Specific details on the synthetic routes and reaction conditions are often proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown under controlled conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Austocystin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity of mycotoxins and their derivatives.
Biology: Austocystin C is used to investigate the biological pathways involved in fungal metabolism and toxin production.
Medicine: Due to its cytotoxic properties, this compound is being explored as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of Austocystin C involves its interaction with cellular components, leading to cytotoxic effects. It primarily targets DNA, causing damage that results in cell death. This process is mediated by the activation of cytochrome P450 enzymes, which convert this compound into reactive intermediates that induce DNA damage. The compound also affects other cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Austocystin C is part of a family of compounds known as austocystins, which include Austocystin A, Austocystin B, and Austocystin D. These compounds share a similar core structure but differ in their functional groups and biological activities. For example:
Austocystin A: Exhibits lower cytotoxicity compared to this compound.
Austocystin B: Has similar cytotoxic properties but differs in its specific molecular targets.
Austocystin D: Known for its potent anticancer activity and selective toxicity towards certain cancer cell lines
This compound stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and biological activity.
Propiedades
Número CAS |
55256-55-8 |
|---|---|
Fórmula molecular |
C23H22O7 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(4S,8R)-18-hydroxy-15-(3-hydroxy-3-methylbutyl)-2-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C23H22O7/c1-23(2,26)8-6-11-4-5-13(24)17-19(25)18-15(29-20(11)17)10-14-16(21(18)27-3)12-7-9-28-22(12)30-14/h4-5,7,9-10,12,22,24,26H,6,8H2,1-3H3/t12-,22+/m0/s1 |
Clave InChI |
MLCZRFXGJOUFHE-AMXDTQDGSA-N |
SMILES isomérico |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)O |
SMILES canónico |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















